1-(4-Butylphenyl)propan-1-one

Description

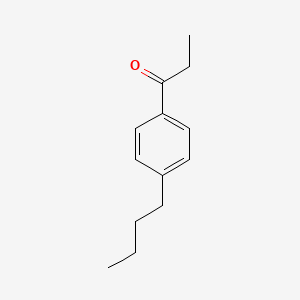

1-(4-Butylphenyl)propan-1-one is a propiophenone derivative characterized by a phenyl ring substituted with a butyl group at the para position and a ketone group at the benzylic carbon. This article compares this compound with similar compounds, focusing on substituent effects on chemical behavior, synthesis, and applications.

Properties

IUPAC Name |

1-(4-butylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-3-5-6-11-7-9-12(10-8-11)13(14)4-2/h7-10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYLZPUXULIVQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Butylphenyl)propan-1-one can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of tert-butylbenzene with propionyl chloride in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is typically carried out in a solvent such as petroleum ether at a controlled temperature .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of efficient separation techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butylphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

While a specific article focusing solely on the applications of "1-(4-Butylphenyl)propan-1-one" isn't available in the provided search results, the information below details the applications of related compounds, which can provide insights:

1. HPLC Separation:

- 4'-(tert-Butyl)propiophenone can be analyzed using reverse phase (RP) HPLC with acetonitrile, water, and phosphoric acid as the mobile phase . For mass spectrometry, formic acid can be used instead of phosphoric acid . This method can be scaled for preparative separation and is suitable for pharmacokinetics .

2. Pharmaceutical Purification:

- In the preparation of 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone, impurities like 4-tert-butyl-4-chlorobutyrophenone can be separated because they do not form salts . The desired compound can be isolated from organic solvents using salts like oxalate, toluenesulfonate, or phosphate, which are insoluble in appropriate organic solvents . Recrystallization with ethanol can yield purity in excess of 99.9% .

3. Antimicrobial Activity:

- Research on Staphylococcus aureus showed that anti-S. aureus activity correlated with the size of lipophilic groups, with 4-tert-butyl exhibiting activity .

4. Cosmetic Applications:

- Experimental design techniques can optimize the formulation development process to develop stable, safe, and effective cosmetic products .

- Raw materials can be evaluated for their influence and interaction using methods like the Box-Behnken design with response surface methodology .

5. Synthesis and Purification:

- 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone can be purified from its oxalate salt through a process involving suspension in water and toluene, addition of ammonia solution, filtration, and drying . Further purification can be achieved by dissolving the product in ethanol, heating to reflux, cooling, and filtering .

6. Related Compounds:

- 1-(4-Isobutylphenyl)propan-1-one and 1-(4-sec-Butylphenyl)propan-1-one are related compounds with potential applications, as indicated by their presence in chemical databases and supplier catalogs .

- 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one is another related compound, with studies exploring its anticancer activity.

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)propan-1-one involves its interaction with specific molecular targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved include enzymatic oxidation and reduction reactions, which modify the compound’s structure and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Propiophenones

1-(4-Methylphenyl)propan-1-one (4-Methylpropiophenone)

- Structure : A methyl group replaces the butyl substituent at the para position.

- Molecular Weight : 148.2 g/mol .

- Synthesis : Prepared via Friedel-Crafts acylation or esterification .

- Applications : Used in organic synthesis and as a precursor for pharmaceuticals.

- Key Differences : The shorter methyl chain reduces steric hindrance and lipophilicity compared to the butyl group, likely increasing reactivity in coupling reactions.

1-(4-Butylphenyl)propan-1-one (Hypothetical Comparison)

- Molecular Weight : Higher (~204.3 g/mol) due to the butyl group.

- Physical Properties : Expected to exhibit higher boiling point and lower solubility in polar solvents compared to methyl analogs.

- Reactivity : The bulky butyl group may hinder electrophilic substitution reactions but enhance stability in hydrophobic environments.

Halogen-Substituted Propiophenones

1-(4-Chlorophenyl)propan-1-one

- Synthesis : Reacts with N-hydroxyphthalimide (NHPI) to yield coupled products (60–67% yields) .

- Reactivity : The electron-withdrawing chlorine atom activates the ketone for nucleophilic attacks, facilitating reactions like C–O coupling .

1-(4-Bromophenyl)propan-1-one

- Safety : Requires careful handling due to bromine’s toxicity; first-aid measures include respiratory protection .

- Applications : Intermediate in synthesizing bioactive molecules, such as antifungal agents .

1-(4-Iodophenyl)propan-1-one

Amino-Substituted Propiophenones

(R/S)-1-(4-Fluorophenyl)-2-(methylamino)propan-1-one (4-FMC)

Comparative Analysis Table

Research Findings and Trends

- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, Br): Increase electrophilicity, enhancing coupling reaction yields (e.g., 60–67% for 4-chloro derivatives) . Alkyl Chains (e.g., Butyl): Improve lipid solubility but reduce reaction rates due to steric effects. Amino Groups: Introduce bioactivity, as seen in 4-FMC’s stimulant properties .

Synthetic Challenges :

Biological Activity

1-(4-Butylphenyl)propan-1-one, a compound belonging to the class of substituted phenylpropanones, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its interactions with neurotransmitter systems, pharmacological implications, and related case studies.

Chemical Structure and Properties

The chemical structure of this compound features a butyl group attached to the para position of a phenyl ring, along with a ketone functional group. This configuration is crucial for its biological activity, particularly in modulating neurotransmitter dynamics.

Neurotransmitter Interaction

Research indicates that this compound acts as an inhibitor of monoamine transporters, specifically targeting dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This inhibition leads to increased extracellular levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, which can enhance neurotransmission and potentially influence mood and behavior .

Table 1: Effects on Neurotransmitter Systems

| Transporter | Effect | Implication |

|---|---|---|

| DAT | Inhibition | Increased dopamine levels; potential mood enhancement |

| NET | Inhibition | Enhanced norepinephrine signaling; possible cognitive effects |

| SERT | Inhibition | Elevated serotonin levels; mood regulation |

Pharmacological Implications

The modulation of neurotransmitter systems suggests potential therapeutic applications for this compound in treating mood disorders and cognitive dysfunctions. Its ability to enhance dopamine release in neuronal cells indicates a role in improving cognitive function and mood regulation .

Case Studies

Several studies have explored the pharmacological profile of compounds structurally related to this compound. For instance:

- Antimicrobial Activity : A study examining the antimicrobial properties of structurally similar compounds found that lipophilic groups at the para position significantly enhance activity against Staphylococcus aureus. The findings suggest that modifications to the structure can impact biological efficacy .

- Atypical Antipsychotic Activity : Another investigation into butyrophenone analogs highlighted their multireceptor binding profiles, demonstrating affinities for various dopamine and serotonin receptors. These findings indicate that compounds with similar structures may exhibit atypical antipsychotic properties .

Synthesis and Variants

The synthesis of this compound can be achieved through various methods that allow for structural modifications, leading to derivatives with distinct biological activities. For example, altering substituents on the phenyl ring can yield compounds with varying affinities for neurotransmitter receptors .

Table 2: Structural Variants and Their Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-1-(4-butylphenyl)propan-1-one | Amine group addition | Enhanced interaction with monoamine transporters |

| 2-Amino-1-(4-methylphenyl)propan-1-one | Methyl group instead of butyl | Stronger DAT interaction |

| 2-Amino-1-(3-butylphenyl)propan-1-one | Butyl group at meta position | Different binding affinities |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Butylphenyl)propan-1-one, and how can reaction conditions be optimized?

- The Claisen-Schmidt condensation is a primary method, involving the reaction of 4-butylacetophenone derivatives with aldehydes under alkaline conditions. For example, similar ketones like 1-(2,4-dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one are synthesized using ethanol as a solvent and thionyl chloride as a catalyst . Optimization includes adjusting temperature (60–80°C), base concentration (e.g., NaOH or KOH), and molar ratios of reactants to maximize yield and purity.

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Key techniques include:

- NMR spectroscopy : To confirm the presence of the butyl group (δ ~0.9–1.6 ppm for CH₂/CH₃) and ketone carbonyl (δ ~200–210 ppm in NMR) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 176.25 for C₁₂H₁₆O) and fragmentation patterns validate the structure .

- X-ray crystallography : For definitive structural elucidation, SHELX software (e.g., SHELXL) is widely used to refine crystal structures, particularly for derivatives like sulfanyl ketones .

Q. What physicochemical properties are critical for handling this compound in experiments?

- Key properties include:

- Solubility : Low polarity solvents (e.g., dichloromethane, ethyl acetate) are preferred due to the aromatic and alkyl groups .

- Stability : Susceptibility to oxidation under acidic/alkaline conditions necessitates inert atmospheres (N₂/Ar) during reactions .

- Melting point : Reported ranges (e.g., 80–85°C) help assess purity during recrystallization .

Advanced Research Questions

Q. How do fluorinated derivatives of this compound influence biological activity, and what structure-activity relationships (SAR) exist?

- Introducing fluorine (e.g., 3,3-difluoro or trifluoro substituents) enhances electronegativity and metabolic stability. For instance, 1-(4-Butylphenyl)-3,3-difluoropropan-1-one shows increased lipophilicity (logP ~3.2), potentially improving membrane permeability in antimicrobial assays . SAR studies highlight the importance of the para-butyl group for target binding, while fluorination at the β-carbon modulates reactivity .

Q. What computational methods are effective in predicting the reactivity of this compound in catalytic systems?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the ketone carbonyl (C=O) is a reactive center for reduction or condensation .

- Molecular docking : Used to simulate interactions with enzymes (e.g., oxidoreductases) in biocatalytic transformations .

Q. How can environmental impacts of this compound be mitigated during large-scale synthesis?

- Waste management : Hazardous byproducts (e.g., halogenated intermediates) require separation and treatment by certified agencies .

- Green chemistry approaches : Solvent-free reactions or biocatalysts (e.g., immobilized lipases) reduce ecological footprints .

Methodological Challenges and Future Directions

Q. What contradictions exist in crystallographic data for derivatives of this compound, and how can they be resolved?

- Discrepancies in bond angles/thermal parameters may arise from twinning or low-resolution data. Refinement with SHELXL using high-resolution datasets (≤1.0 Å) and Hirshfeld surface analysis improves accuracy .

Q. What novel applications are emerging for this compound in materials science?

- Derivatives like 4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one are explored as precursors for sulfone-based polymers, leveraging their thermal stability and redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.